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Compound of Interest

Compound Name: BC11-38

cat. No.: B15573512

BC11-38: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of BC11-38, a selective phosphodiesterase 11 (PDE11) inhibitor.
Detailed experimental protocols for key assays and a visualization of the relevant signaling
pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

BC11-38, with the chemical name 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-
4(3H)-one, is a potent and selective inhibitor of PDE11.[1] Its chemical and physical properties
are summarized in the table below.
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Property Value Source
Molecular Formula C15H16N20S2 [1]
Molecular Weight 304.4 g/mol [1]
CAS Number 68770-80-9 [1]
Purity >98% [1]
- Soluble in DMSO at 50 mg/mL

Solubility [1]

and ethanol at 14 mg/mL.[1]

Store lyophilized powder at

room temperature, desiccated.
Storage [1]

In solution, store at -20°C for

up to 3 months.[1]

Biological Activity

BC11-38 is a selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for

the hydrolysis of the second messengers cyclic adenosine monophosphate (cCAMP) and cyclic

guanosine monophosphate (cGMP).[1][2] By inhibiting PDE11, BC11-38 leads to an increase

in intracellular cAMP levels.[1] This elevation in CAMP activates protein kinase A (PKA), which

in turn can lead to the phosphorylation of downstream targets such as the transcription factor
ATF-1.[2] In human adrenocortical H295R cells, treatment with BC11-38 has been shown to
increase cortisol production.[1][3]

The inhibitory activity of BC11-38 against various phosphodiesterases is summarized in the

following table.

Selectivity vs.

Target IC M Source
< =0 (M) PDE11

PDE11 [1]

Other PDEs >100-fold [1]

Signaling Pathway
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The mechanism of action of BC11-38 involves the modulation of the cAMP signaling pathway

through the inhibition of PDE11. A simplified representation of this pathway is depicted below.
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Caption: BC11-38 inhibits PDE11, increasing CAMP levels and downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving BC11-38, based on

established protocols and the primary literature.

Yeast-Based High-Throughput Screen for PDE11
Inhibitors

This protocol describes the foundational method used to identify BC11-38.[3]

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b15573512?utm_src=pdf-body
https://www.benchchem.com/product/b15573512?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573512?utm_src=pdf-body
https://www.benchchem.com/product/b15573512?utm_src=pdf-body
https://www.benchchem.com/product/b15573512?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22284362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

S. pombe expressing human PDE11A _ .
(and a PKA-repressed urad+ reporter PO U0 BT LIEiErsy

High-Throughput Screen

nhibition of PDE11 allows growth

Growth on medium containing
5-fluoroorotic acid (5FOA)

Selection of growing colonies

Hit Identification

onfirmation and characterization

Secondary Screens

dentification of potent and selective inhibitors

BC11-38

Click to download full resolution via product page

Caption: Workflow for the yeast-based screen to identify PDE11 inhibitors.

Methodology:
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» Yeast Strain: A genetically modified strain of Schizosaccharomyces pombe is used, which
expresses human PDE11A. This strain also contains a reporter system where the ura4+
gene is under the control of a PKA-repressed promoter.

e Principle: In this system, high PDE11A activity leads to low cAMP levels, which in turn results
in low PKA activity and expression of urad+. The Ura4 protein converts 5-fluoroorotic acid
(5FOA) into a toxic product, preventing cell growth. Inhibition of PDE11A by a compound
increases CAMP levels, activates PKA, represses ura4+ expression, and allows for cell
growth in the presence of 5FOA.

e High-Throughput Screening: A library of approximately 200,000 small molecules is screened
in a multi-well plate format. Each well contains the engineered yeast strain in a growth
medium containing 5FOA.

 Hit Identification: Wells exhibiting cell growth are identified as containing potential PDE11
inhibitors.

e Secondary Screens: "Hit" compounds are subjected to further testing to confirm their activity,
determine their potency (ICso), and assess their selectivity against other PDE families.

Intracellular cAMP Measurement in H295R Cells

This protocol details the measurement of intracellular cAMP levels in human adrenocortical
H295R cells following treatment with BC11-38.

Methodology:

e Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable
medium (e.g., DMEM/F12 supplemented with serum and antibiotics) until they reach the
desired confluence.

o Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to
adhere overnight.

o Compound Treatment: The culture medium is replaced with a serum-free medium containing
various concentrations of BC11-38 or a vehicle control (e.g., DMSO). The cells are incubated
for a specified period (e.g., 30 minutes to 24 hours).
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Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular
CAMP concentration is determined using a commercially available cCAMP assay kit, such as a
LANCE Ultra cAMP kit or a similar TR-FRET-based assay. The assay is performed according

to the manufacturer's instructions.

o Data Analysis: The measured cAMP levels in the treated cells are compared to those in the
vehicle-treated control cells to determine the effect of BC11-38 on intracellular cAMP
accumulation.

Cortisol Production Assay in H295R Cells

This protocol outlines the procedure for measuring cortisol production in H295R cells in
response to BC11-38 treatment.

Methodology:

e Cell Culture and Plating: H295R cells are cultured and plated in 24-well or 96-well plates as
described in the cAMP assay protocol.

o Compound Treatment: The cells are treated with different concentrations of BC11-38 or a
vehicle control in a serum-free medium. The incubation period is typically 24 to 48 hours to
allow for cortisol synthesis and secretion.

o Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

» Cortisol Measurement: The concentration of cortisol in the supernatant is quantified using a
commercially available Cortisol ELISA kit. The assay is performed according to the
manufacturer's protocol.

o Data Analysis: The amount of cortisol produced by the BC11-38-treated cells is compared to
that of the vehicle-treated control cells to assess the stimulatory effect of the compound on
cortisol synthesis.

Conclusion

BC11-38 is a valuable research tool for investigating the physiological and pathological roles of
PDE11. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.
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The experimental protocols provided in this guide offer a foundation for researchers to further
explore the therapeutic potential of PDE11 inhibition in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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